Ethyl 4-(pentan-3-yloxy)benzoate

Description

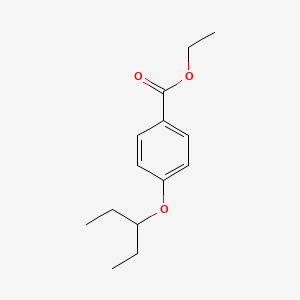

Ethyl 4-(pentan-3-yloxy)benzoate is an ester derivative of benzoic acid, featuring an ethoxy carbonyl group at the para position of the benzene ring, substituted with a branched pentan-3-yloxy chain. The pentan-3-yloxy group introduces steric bulk and lipophilicity, distinguishing it from simpler alkyl benzoates. Its physicochemical properties, such as solubility and reactivity, are influenced by the electron-donating nature of the alkoxy group and the branching of the pentyl chain .

Properties

Molecular Formula |

C14H20O3 |

|---|---|

Molecular Weight |

236.31 g/mol |

IUPAC Name |

ethyl 4-pentan-3-yloxybenzoate |

InChI |

InChI=1S/C14H20O3/c1-4-12(5-2)17-13-9-7-11(8-10-13)14(15)16-6-3/h7-10,12H,4-6H2,1-3H3 |

InChI Key |

FSUKXRJVOVWTSH-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)OC1=CC=C(C=C1)C(=O)OCC |

Origin of Product |

United States |

Biological Activity

Ethyl 4-(pentan-3-yloxy)benzoate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is an ester derived from benzoic acid, featuring a pentan-3-yloxy group. Its molecular formula is , and its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The ester group enhances its lipophilicity, which may facilitate membrane permeability and bioavailability.

- Enzyme Inhibition : Preliminary studies suggest that the compound can inhibit certain enzymes, potentially impacting metabolic pathways.

- Protein-Ligand Interactions : The presence of the pentan-3-yloxy group may allow for specific interactions with protein active sites, leading to modulation of protein functions.

Antiviral Activity

Recent research has indicated that compounds similar to this compound exhibit antiviral properties. For instance, studies on benzoic acid derivatives have shown effectiveness against influenza viruses, suggesting potential applications in antiviral drug development.

Cytotoxicity Studies

Cytotoxicity assessments are crucial for understanding the safety profile of this compound. In vitro assays have demonstrated low cytotoxicity at therapeutic concentrations, indicating a favorable safety margin for further development.

Case Studies

- Influenza Virus Inhibition : A study conducted using a cell infection model demonstrated that this compound significantly inhibited influenza virus replication in vitro, with notable reductions in cytopathic effects (CPE) observed at concentrations as low as 16 μM.

- Mechanistic Insights : Molecular docking studies revealed that the compound binds effectively to the active site of viral neuraminidase, suggesting a competitive inhibition mechanism that may prevent viral entry into host cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares ethyl 4-(pentan-3-yloxy)benzoate with analogous benzoate esters, focusing on substituent effects, reactivity, and biological or industrial relevance.

Substituent Type and Physicochemical Properties

Key Observations:

- Branched vs. Linear Alkoxy Chains: The pentan-3-yloxy group in the target compound likely reduces crystallinity compared to linear chains (e.g., octyloxy in L2 ), enhancing solubility in non-polar matrices.

- Electron-Donating vs.

- Biological Activity: Sulfonamide-containing analogs like SABA1 exhibit antimicrobial properties , whereas amino-substituted variants (e.g., ethyl 4-(dimethylamino)benzoate) improve polymer curing efficiency . The pentan-3-yloxy group’s lack of heteroatoms may limit direct antimicrobial activity.

Reactivity in Polymer Systems

Ethyl 4-(dimethylamino)benzoate demonstrates superior reactivity in resin cements compared to methacrylate-based amines, achieving higher degrees of conversion (~70% vs. ~50%) . While the target compound’s alkoxy group is less nucleophilic than dimethylamino substituents, its steric bulk could modulate polymerization kinetics in materials science applications.

Toxicological Considerations

Ethyl benzoate, the simplest analog, exhibits low acute toxicity (LD₅₀ > 2000 mg/kg in rats) . Substituted derivatives like ethyl 4-nitrobenzoate may pose higher risks due to nitro group reactivity, though data for the pentan-3-yloxy variant remain speculative.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.